2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole
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Overview
Description
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring fused with a piperidine ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carbonyl chloride with piperidin-4-amine to form an intermediate, which is then cyclized with 2-aminobenzothiazole under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics .
Chemical Reactions Analysis
Types of Reactions
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzoxazole
- 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzimidazole
- 2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzofuran
Uniqueness
2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-1,3-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct electronic properties and reactivity compared to its benzoxazole, benzimidazole, and benzofuran analogs. This uniqueness makes it particularly valuable in the development of novel pharmaceuticals and advanced materials .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-17(15-6-3-11-21-15)19-9-7-12(8-10-19)16-18-13-4-1-2-5-14(13)22-16/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOYFCATJBKIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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